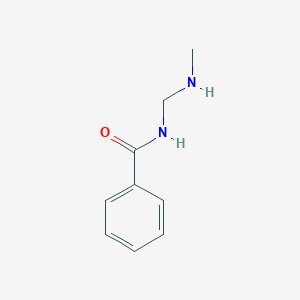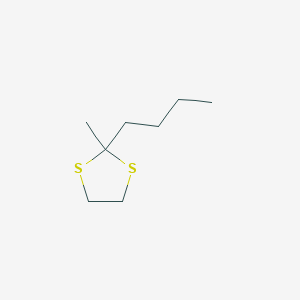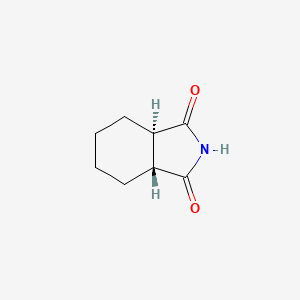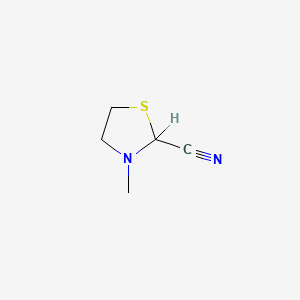
2-Cyano-3-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-methylthiazolidine is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methylthiazolidine typically involves the reaction of 2-cyanoacetamide with 2-bromo-3-methylthiophene under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanoacetamide attacks the bromo-substituted thiophene, leading to the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the use of cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethylene, and aromatic aldehydes in the presence of a base such as triethylamine. This method offers high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-3-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-3-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-methylthiazolidine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity, leading to various biological effects such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiazolidine: Similar to 2-Cyano-3-methylthiazolidine but without the cyano group.
Thiazolidinedione: Known for its use in diabetes treatment.
Uniqueness: this compound is unique due to the presence of both a cyano group and a methyl group on the thiazolidine ring.
Propiedades
Número CAS |
74008-00-7 |
|---|---|
Fórmula molecular |
C5H8N2S |
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
3-methyl-1,3-thiazolidine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2S/c1-7-2-3-8-5(7)4-6/h5H,2-3H2,1H3 |
Clave InChI |
HICFRDKHAIAUNI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


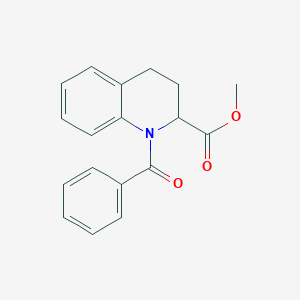

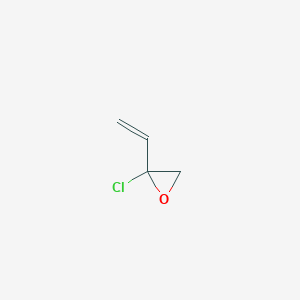
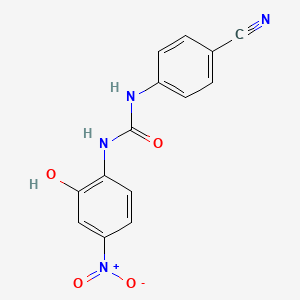
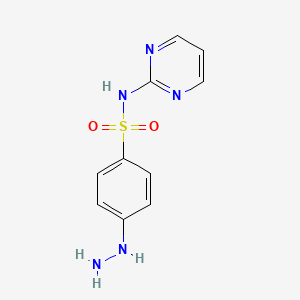
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

